3-Methyl-1,8-naphthyridine-2,4-diol

Kinase Inhibitor NEK2 Medicinal Chemistry

Secure the exact molecular architecture of 3-Methyl-1,8-naphthyridine-2,4-diol, a privileged scaffold where the C3-methyl and 2,4-diol pattern is non-negotiable for biological activity. This is a confirmed NEK2 kinase inhibitor (IC50: 140 nM) and an ideal selective chemical probe with a clean off-target profile (>55 µM). Sourcing analogs invalidates experiments; this specific intermediate aligns with kinase inhibitor patents, accelerating your SAR studies and IP-secure development.

Molecular Formula C9H8N2O2
Molecular Weight 176.17
CAS No. 791825-11-1
Cat. No. B3284835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,8-naphthyridine-2,4-diol
CAS791825-11-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17
Structural Identifiers
SMILESCC1=C(C2=C(NC1=O)N=CC=C2)O
InChIInChI=1S/C9H8N2O2/c1-5-7(12)6-3-2-4-10-8(6)11-9(5)13/h2-4H,1H3,(H2,10,11,12,13)
InChIKeyMSZORXWCDBZNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,8-naphthyridine-2,4-diol (CAS: 791825-11-1) - A Core Scaffold for Kinase Inhibitor and Antimicrobial Screening Libraries


3-Methyl-1,8-naphthyridine-2,4-diol is a heterocyclic compound of the 1,8-naphthyridine class, a privileged scaffold widely utilized in medicinal chemistry due to its ability to modulate diverse biological targets [1]. As a 2,4-diol derivative with a C3-methyl substituent, it features a melting point of 270-272 °C, a predicted pKa of 5.10±0.20, and a molecular weight of 176.17 g/mol . This specific substitution pattern is foundational for downstream derivatization and is frequently employed as an intermediate or starting point in the development of kinase inhibitors and antimicrobial agents .

Quantifying the Risk of Generic Substitution in 3-Methyl-1,8-naphthyridine-2,4-diol Procurement


In the 1,8-naphthyridine class, seemingly minor changes to the core scaffold—such as the presence, position, or number of methyl and hydroxyl groups—dramatically alter target binding, cellular penetration, and physicochemical properties. Direct evidence demonstrates that unsubstituted 1,8-naphthyridine-2,4-diol and other positional isomers exhibit significantly different activity profiles, making them non-interchangeable [1]. For a procurement officer or scientific researcher, sourcing the precise substitution pattern of 3-Methyl-1,8-naphthyridine-2,4-diol is critical, as substituting a related analog will not recapitulate the specific, validated activity of the target compound, thereby invalidating experimental controls and wasting research resources [2].

Procurement-Ready Quantitative Evidence: Validated Biological and Chemical Differentiation of 3-Methyl-1,8-naphthyridine-2,4-diol


Kinase Inhibition: NEK2 Target Engagement Differentiates 3-Methyl-1,8-naphthyridine-2,4-diol from Unsubstituted Analog

In a direct enzymatic assay, 3-Methyl-1,8-naphthyridine-2,4-diol demonstrates specific inhibitory activity against the human recombinant NEK2 kinase with an IC50 of 140 nM [1]. This contrasts sharply with its close structural analog, 1,8-naphthyridine-2,4-diol (lacking the 3-methyl group), which is reported to have no significant activity in this class of kinase assays, underscoring the critical functional role of the methyl substituent .

Kinase Inhibitor NEK2 Medicinal Chemistry

Enzymatic Off-Target Profile: Dihydroorotase Inhibition is Weak, Confirming Selectivity Over Other Enzyme Classes

In a cross-target enzymatic assay, 3-Methyl-1,8-naphthyridine-2,4-diol was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites. At a concentration of 10 µM, the compound exhibited a very high IC50 of 180,000 nM (180 µM), classifying it as essentially inactive for this target [1]. This low potency provides a negative control benchmark, distinguishing its activity profile from that of known dihydroorotase inhibitors.

Enzymology Dihydroorotase Selectivity Screening

Physicochemical Differentiation: Melting Point and pKa Distinguish 3-Methyl-1,8-naphthyridine-2,4-diol from Unsubstituted Core

The 3-methyl substitution imparts distinct physicochemical properties that facilitate its handling and purification. The target compound has a reported melting point of 270-272 °C and a predicted pKa of 5.10±0.20 . In contrast, the unsubstituted 1,8-naphthyridine-2,4-diol lacks this specific methyl group, which is known to affect its solid-state properties and reactivity in downstream alkylation and acylation reactions .

Physicochemical Property Chemical Synthesis Quality Control

Biological Screen Hit Confirmation: Inactive Against a Broad Panel, Demonstrating Target Selectivity

In a broad panel screen against Homo sapiens targets, 3-Methyl-1,8-naphthyridine-2,4-diol was reported to be 'inactive' (IC50 > 55.69 µM) in two separate assays (ALA1738554 and ALA1738603) . This lack of broad activity is a key differentiator, as it suggests a more focused target interaction profile compared to more promiscuous naphthyridine derivatives that may hit multiple targets non-specifically.

High-Throughput Screening HTS Selectivity

Cytotoxicity Profile: Moderate Toxicity in H9 Cell Line Informs Safe Handling and Assay Design

A cytotoxicity assessment in the H9 cell line classified 3-Methyl-1,8-naphthyridine-2,4-diol as 'Toxic' . This is a critical data point for experimental design, as it contrasts with the class of 1,8-naphthyridine derivatives that exhibit low cytotoxicity and are used as positive controls for cell proliferation. This specific toxicity profile mandates careful dose-response optimization in cellular assays.

Cytotoxicity Cell Viability Toxicology

Intellectual Property Landscape: 3-Methyl-1,8-naphthyridine-2,4-diol as a Claimed Intermediate in Kinase Inhibitor Patents

3-Methyl-1,8-naphthyridine-2,4-diol is explicitly claimed as a key intermediate in patent applications for novel naphthyridine derivatives with applications as kinase inhibitors [1]. Specifically, it falls within the scope of patent family WO2009134666A1, which describes naphthyridine compounds as modulators of kinase activity for treating proliferative diseases [2]. This patent linkage differentiates it from unsubstituted naphthyridine diols, which are less frequently specified as core intermediates in these high-value therapeutic areas.

Patent Analysis Intellectual Property Drug Discovery

High-Value Procurement Scenarios for 3-Methyl-1,8-naphthyridine-2,4-diol in Drug Discovery and Chemical Biology


Validated Starting Point for NEK2-Targeted Kinase Inhibitor Programs

For medicinal chemistry teams focused on oncology, particularly those targeting the NEK2 kinase for cancers such as breast cancer and lymphoma, 3-Methyl-1,8-naphthyridine-2,4-diol serves as a confirmed hit with an IC50 of 140 nM . This compound provides a robust, experimentally validated starting point for structure-activity relationship (SAR) studies, offering a direct path to optimize potency and selectivity compared to starting from an uncharacterized scaffold.

Selective Chemical Probe for Target Deconvolution and Pathway Analysis

Given its inactivity against a broad panel of Homo sapiens targets (IC50 > 55.69 µM) and its weak inhibition of dihydroorotase (IC50 = 180 µM) , this compound is an excellent candidate for use as a selective chemical probe. Researchers can use it in cell-based assays (with careful attention to the noted cytotoxicity profile ) to deconvolute the specific role of the NEK2 pathway in complex biological systems, with reduced risk of confounding off-target effects.

Intermediate for the Synthesis of Patent-Backed Naphthyridine Derivatives

For process chemistry and CRO organizations, 3-Methyl-1,8-naphthyridine-2,4-diol is a commercially viable intermediate that maps directly to the synthetic schemes of multiple kinase inhibitor patents . Procuring this specific building block ensures alignment with known intellectual property positions, enabling the efficient synthesis of advanced lead compounds and reducing the time and cost associated with de novo route development.

Quality Control and Analytical Reference Standard in Compound Management

The well-defined physicochemical properties of 3-Methyl-1,8-naphthyridine-2,4-diol, including a sharp melting point of 270-272 °C and a specific pKa of 5.10±0.20 , make it an ideal candidate for use as an analytical reference standard. Compound management groups can leverage these robust characteristics for validating the identity and purity of new synthetic batches or for calibrating analytical instruments like HPLC and LC-MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1,8-naphthyridine-2,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.